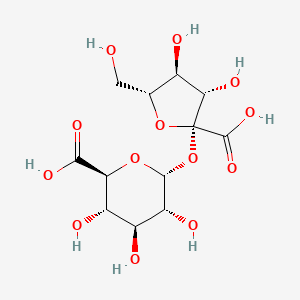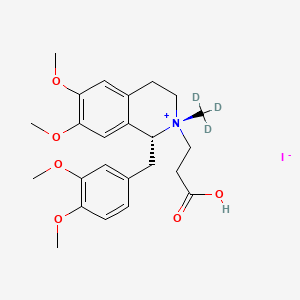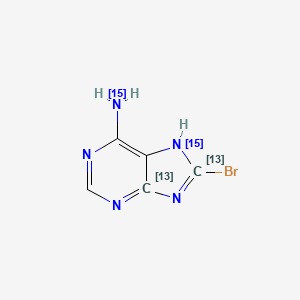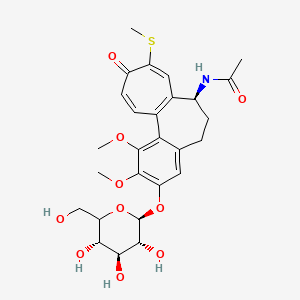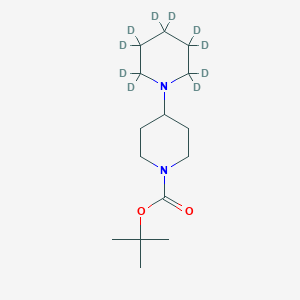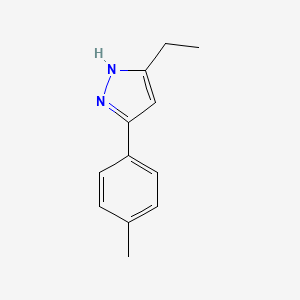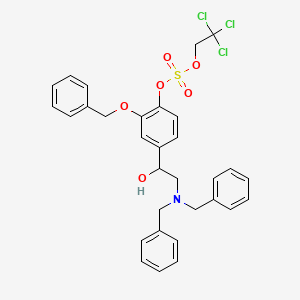
1,2-benzothiazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzothiazol-3-one is an organic compound with the molecular formula C₇H₅NOS. It is a white solid that is structurally related to isothiazole and is part of a class of molecules called isothiazolinones . This compound is widely used as a preservative and antimicrobial agent in various industrial and consumer products .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Benzothiazol-3-one can be synthesized through several methods. One common method involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . Another method includes the reaction of 2-(alkylthio)benzaldehyde with hydroxylamine to form 2-(alkylthio)benzaldehyde oxime, which is then reacted with a halogenating agent .
Industrial Production Methods: Industrial production of this compound often involves the reaction of 2-halobenzonitrile with an alkanethiol in a heterogeneous solvent system in the presence of a base, followed by reaction with a halogenating agent in the presence of water .
化学反応の分析
Types of Reactions: 1,2-Benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzothiazolones depending on the nucleophile used.
科学的研究の応用
1,2-Benzothiazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Medicine: It is investigated for its potential use in pharmaceuticals due to its antimicrobial properties.
Industry: It is used as a preservative in products such as paints, adhesives, and cleaning agents.
作用機序
類似化合物との比較
Benzisothiazolinone: Another isothiazolinone with similar antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Used as a preservative in various products.
3-Iodo-2-propynyl N-butylcarbamate: An antimicrobial agent used in paints and coatings.
Uniqueness: 1,2-Benzothiazol-3-one is unique due to its specific structural features that confer high stability and broad-spectrum antimicrobial activity. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
特性
分子式 |
C7H5NOS |
|---|---|
分子量 |
157.14 g/mol |
IUPAC名 |
1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
DMSMPAJRVJJAGA-IDEBNGHGSA-N |
異性体SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)C(=O)NS2 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)

![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
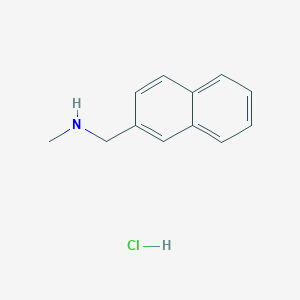
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
